Cyclopropene

Catalog No.
S588226
CAS No.
2781-85-3
M.F
C3H4
M. Wt
40.06 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropene

CAS Number

2781-85-3

Product Name

Cyclopropene

IUPAC Name

cyclopropene

Molecular Formula

C3H4

Molecular Weight

40.06 g/mol

InChI

InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2

InChI Key

OOXWYYGXTJLWHA-UHFFFAOYSA-N

SMILES

C1C=C1

Synonyms

cyclopropene

Canonical SMILES

C1C=C1

Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.

Cyclopropene is the simplest cycloalkene, characterized by a highly strained, three-membered sp2-hybridized ring system [1]. As a volatile and highly reactive gas (boiling point -36 °C), it is rarely procured as a bulk neat liquid due to its propensity for spontaneous polymerization; instead, it is typically generated in situ, handled in dilute solutions, or procured as functionalized derivatives[2]. Its primary value in advanced materials and chemical biology stems from its extreme ring strain energy (approximately 54.1 kcal/mol), which provides a massive thermodynamic driving force for ring-opening metathesis polymerization (ROMP) and inverse-electron-demand Diels-Alder (IEDDA) cycloadditions [3]. For procurement, cyclopropene and its immediate derivatives serve as specialized precursors where minimal steric bulk and high strain-promoted reactivity are absolute requirements.

Substituting cyclopropene with more common cyclic alkenes like cyclobutene or norbornene fundamentally alters reaction thermodynamics and steric profiles [1]. While norbornene is the standard benchmark for ROMP, it lacks the extreme angular strain required to drive certain metal-free or highly specific alternating polymerizations, rendering it inert under mild metal-free initiation conditions [2]. In bioorthogonal click chemistry, replacing cyclopropene with trans-cyclooctene (TCO) dramatically accelerates reaction kinetics but introduces significant steric bulk that can perturb native protein function or reduce cellular permeability [3]. Furthermore, saturated analogs like cyclopropane lack the requisite sp2.68 hybridized alkene bond, making them completely unreactive in cycloaddition and metathesis workflows, meaning cyclopropene cannot be substituted when both minimal molecular volume and high dienophile activity are required.

Thermodynamic Driving Force: Ring Strain Energy Comparison

The fundamental reactivity of cyclopropene is dictated by its extreme angular strain. Computational and experimental thermochemical analyses demonstrate that cyclopropene possesses a ring strain energy of 54.1 kcal/mol [1]. In contrast, the four-membered cyclobutene exhibits a significantly lower strain energy of 28.4 kcal/mol [1]. This ~25.7 kcal/mol difference provides cyclopropene with a vastly superior thermodynamic driving force for strain-relief reactions, such as ring-opening and cycloadditions, allowing it to react under milder conditions or with less active catalysts than its larger homologues.

Evidence DimensionRing Strain Energy (SE)
Target Compound Data54.1 kcal/mol
Comparator Or Baseline28.4 kcal/mol (Cyclobutene)
Quantified Difference25.7 kcal/mol higher strain energy for cyclopropene
ConditionsAb initio calculations (G2, G3, CBS-Q levels) and thermochemical data

This extreme strain energy justifies the procurement of cyclopropene for processes requiring high-driving-force strain-relief, such as low-temperature ROMP or specialized cycloadditions.

Bioorthogonal Ligation: Steric Profile vs. Reaction Kinetics

In inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, cyclopropene serves as a minimal-footprint dienophile. Kinetic studies reveal that unsubstituted/minimally substituted cyclopropenes exhibit second-order rate constants (k) of approximately 0.037 × 10^-2 to 0.11 M^-1 s^-1 [1]. While this is 4 to 5 orders of magnitude slower than the bulky trans-cyclooctene (TCO) benchmark (k > 1000 M^-1 s^-1), cyclopropene's exceptionally small size (three-carbon ring vs. eight-carbon ring) prevents the steric disruption of target biomolecules [1].

Evidence DimensionIEDDA Second-Order Rate Constant (k) and Steric Bulk
Target Compound Datak ≈ 0.00037 - 0.11 M^-1 s^-1 (Minimal steric footprint)
Comparator Or Baselinek > 1000 M^-1 s^-1 (Trans-cyclooctene, high steric bulk)
Quantified Difference~10^4 to 10^5 fold slower kinetics, but significantly smaller molecular volume
ConditionsReaction with s-tetrazines in aqueous/organic solvent mixtures

Buyers must select cyclopropene over TCO when tagging small metabolites or functionally sensitive proteins where large hydrophobic tags would cause aggregation or loss of biological activity.

Metal-Free ROMP Compatibility

Cyclopropene's extreme strain enables unique polymerization pathways inaccessible to standard monomers. Research demonstrates that cyclopropenes can undergo metal-free ring-opening metathesis polymerization (ROMP) using hydrazonium initiators at 90 °C, yielding polyolefins via a[3+2] cycloaddition/cycloreversion mechanism [1]. Under identical metal-free conditions, the industry-standard ROMP monomer, norbornene, fails to polymerize [1]. This stark difference highlights cyclopropene's necessity in specialized polymer syntheses where transition metal catalysts (like Ruthenium) are prohibited.

Evidence DimensionMetal-Free ROMP Reactivity
Target Compound DataSuccessful polymerization (Mn ≤ 9.4 kg/mol)
Comparator Or BaselineNorbornene (No polymerization observed)
Quantified DifferenceAbsolute reactivity difference (Active vs. Inert)
Conditions10 mol% hydrazonium initiator, 90 °C, dichloroethane solvent

Procuring cyclopropene is essential for manufacturing metal-free polyolefins for electronic or biomedical applications where residual Ruthenium from Grubbs catalysts would be toxic or detrimental.

Minimal-Footprint Bioorthogonal Tagging

Cyclopropene is the optimal choice for IEDDA labeling of small metabolites, lipids, or sensitive proteins where the steric bulk of trans-cyclooctene (TCO) would disrupt native biological function or membrane permeability [1].

Metal-Free Polyolefin Synthesis

Due to its extreme ring strain, cyclopropene is selected as a monomer for metal-free ROMP using hydrazonium initiators, enabling the production of specialized polymers without trace heavy-metal contamination [2].

Precursor for Agricultural Ripening Inhibitors

Cyclopropene serves as the foundational core for synthesizing 1-methylcyclopropene (1-MCP), a highly effective, commercially procured ethylene inhibitor used globally to delay fruit ripening and floral senescence [3].

XLogP3

1.1

UNII

7B8994OHJ0

Other CAS

16165-40-5

Wikipedia

Cyclopropenylidene
Cyclopropene

Dates

Last modified: 02-18-2024

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